4-fluoro-6-methoxy-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-6-methoxy-1H-indole-2-carboxylic acid: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions and reagents used can vary, but common reagents include methanesulfonic acid and methanol .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that allow for high yields and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-fluoro-6-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like manganese dioxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: 4-fluoro-6-methoxy-1H-indole-2-carboxylic acid is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry .
Biology: Indole derivatives, including this compound, have shown potential as antiviral, anticancer, and antimicrobial agents .
Medicine: These compounds are being investigated for their potential to treat various diseases, including cancer and viral infections .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other chemical intermediates .
Mechanism of Action
The mechanism of action of 4-fluoro-6-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For example, they can inhibit enzymes or interfere with DNA replication in microbial cells .
Comparison with Similar Compounds
- 6-fluoro-1H-indole-4-carboxylic acid methyl ester
- 4-methoxy-1H-indole-2-carboxylic acid
Comparison: 4-fluoro-6-methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both fluoro and methoxy groups, which can enhance its biological activity and specificity compared to other indole derivatives . The combination of these functional groups can also influence its chemical reactivity and stability .
Properties
Molecular Formula |
C10H8FNO3 |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
4-fluoro-6-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8FNO3/c1-15-5-2-7(11)6-4-9(10(13)14)12-8(6)3-5/h2-4,12H,1H3,(H,13,14) |
InChI Key |
PZFGHNKOFGUPCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C(=O)O)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.